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Compound of Interest

Compound Name: 2-tert-Butylcyclohexyl acetate

Cat. No.: B037660

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for 2-tert-butylcyclohexyl acetate, a key fragrance ingredient. This
guide is intended for researchers, scientists, and professionals in the fields of drug
development and chemical analysis, providing a comprehensive overview of the spectroscopic
properties of this compound.

Introduction

2-tert-Butylcyclohexyl acetate is a widely used fragrance ingredient valued for its fruity and
floral scent. The molecule exists as two geometric isomers, cis and trans, which possess
distinct olfactory properties. A thorough understanding of their spectroscopic characteristics is
essential for quality control, structural elucidation, and the development of new applications.
This whitepaper presents a detailed compilation of NMR, IR, and MS data for 2-tert-
butylcyclohexyl acetate, complete with experimental methodologies and data visualization to
facilitate a deeper understanding of its chemical structure and properties.

Spectroscopic Data

The following sections provide a summary of the available spectroscopic data for the cis and
trans isomers of 2-tert-butylcyclohexyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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While comprehensive public data for the *H and *3C NMR of both isomers is limited, the
following tables represent typical chemical shifts. It is important to note that actual experimental
values may vary depending on the solvent and instrument parameters.

Table 1: Predicted *H NMR Chemical Shifts (ppm) for 2-tert-Butylcyclohexyl Acetate Isomers

Protons cis-lsomer (Predicted) trans-Isomer (Predicted)
-C(CHs)s ~0.85 (s) ~0.85 (s)

Cyclohexyl -CHa- 1.00 - 1.80 (m) 1.00 - 1.80 (m)

Cyclohexyl -CH- ~1.90 (m) ~1.90 (m)

-O-CO-CHs ~2.00 (s) ~2.00 (s)

-CH-O- ~4.50 (m) ~4.70 (m)

Table 2: Predicted 3C NMR Chemical Shifts (ppm) for 2-tert-Butylcyclohexyl Acetate
Isomers

Carbon cis-lsomer (Predicted) trans-Isomer (Predicted)
-O-CO-CHs ~21.5 ~21.5

Cyclohexyl -CHa- 24.0-35.0 24.0-35.0

-C(CHs)3 ~27.5 ~27.5

-C(CHs)3 ~32.0 ~32.0

Cyclohexyl -CH- ~40.0 ~40.0

-CH-O- ~75.0 ~72.0

-O-CO-CHs ~170.5 ~170.5

Infrared (IR) Spectroscopy

The IR spectrum of 2-tert-butylcyclohexyl acetate is characterized by the strong absorption
of the carbonyl group in the ester functionality.
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Table 3: Characteristic IR Absorption Bands for 2-tert-Butylcyclohexyl Acetate

Wavenumber (cm~?) Intensity Assignment
~2950 Strong C-H stretch (alkane)
~1735 Strong C=0 stretch (ester)
~1240 Strong C-O stretch (ester)
~1020 Medium C-0 stretch (ester)

Mass Spectrometry (MS)

The mass spectra of the isomers of 2-tert-butylcyclohexyl acetate are dominated by
fragmentation patterns resulting from the loss of the acetate group and rearrangements of the

cyclohexyl ring.

Table 4: Key Mass Spectrometry Fragments for 2-tert-Butylcyclohexyl Acetate (m/z and
Relative Abundance)
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Isomer Fragment (m/z) Relative Abundance (%)

cis-2-tert-Butylcyclohexyl

Acetate 57 99.99
82 72.10

67 43.70

41 33.70

81 19.90

trans-2-tert-Butylcyclohexyl

Acetate ey Y 57 99.99
82 77.10

43 54.30

67 47.50

41 35.50

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for liquid acetate esters. Specific parameters for the data presented in this guide may vary.

NMR Spectroscopy

A sample of 2-tert-butylcyclohexyl acetate (typically 5-25 mg) is dissolved in a deuterated
solvent (e.g., CDCIs) and transferred to an NMR tube. *H and 3C NMR spectra are recorded on
a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are referenced
to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

IR Spectroscopy

A drop of neat 2-tert-butylcyclohexyl acetate is placed between two potassium bromide (KBr)
or sodium chloride (NaCl) plates to form a thin liquid film. The IR spectrum is then recorded
using a Fourier-transform infrared (FTIR) spectrometer.
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Mass Spectrometry

Mass spectra are typically obtained using a gas chromatograph coupled to a mass
spectrometer (GC-MS). A dilute solution of 2-tert-butylcyclohexyl acetate in a volatile solvent
is injected into the GC, where the isomers are separated. The eluting compounds are then
ionized in the mass spectrometer, commonly by electron impact (El), and the resulting

fragments are detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-tert-butylcyclohexyl acetate.
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Caption: General workflow for the spectroscopic analysis of 2-tert-Butylcyclohexyl acetate.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical progression from raw data to
structural elucidation.
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Caption: Logical relationships in the process of spectroscopic data interpretation for structural
elucidation.

« To cite this document: BenchChem. [Spectroscopic Profile of 2-tert-Butylcyclohexyl Acetate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b037660#spectroscopic-data-nmr-ir-ms-of-2-tert-
butylcyclohexyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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